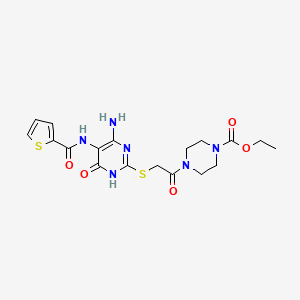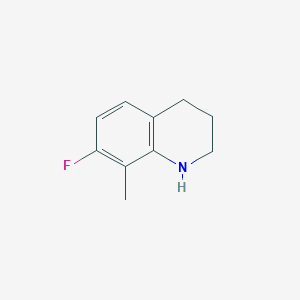
7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a chemical compound with the CAS Number: 1248496-95-8 . It has a molecular weight of 165.21 . The IUPAC name for this compound is 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline .
Molecular Structure Analysis
The Inchi Code for “7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is 1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .
Physical And Chemical Properties Analysis
“7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline” is a liquid at room temperature .
科学的研究の応用
Resolution Processes and Kinetics
- Unusual Phenomena in Resolution : The resolution of closely related compounds like 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has exhibited strong kinetics and solvent dependence. This highlights the importance of solvent choice and reaction kinetics in the resolution of complex organic compounds, relevant for industrial-scale production (Bálint et al., 2002).
Synthesis and Configuration
- Synthesis of Derivatives : Synthesizing derivatives like flumequine from FTHQ demonstrates the utility of such compounds in creating optically active pharmaceuticals. The resolution of racemic FTHQ and the establishment of configurations via X-ray structures play a crucial role in this process (Bálint et al., 1999).
Enantioselective Separation
- Supercritical Fluid Extraction : The enantiomers of FTHQ were successfully separated using supercritical fluid extraction with carbon dioxide, underscoring the potential of this method in enantioselective separation of complex organic molecules (Kmecz et al., 2001).
Antibacterial Activities
- Antibacterial Quinolones Synthesis : The synthesis of substituted 4-oxoquinoline-3-carboxylic acids, including derivatives of 7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline, showed significant antibacterial activity against various bacteria, indicating their potential in developing new antibacterial agents (Miyamoto et al., 1990).
Chemical Transformations and Applications
- Novel Synthesis Methods : The synthesis of 8-fluoro-3,4-dihydroisoquinoline from similar compounds and its subsequent transformation into various derivatives underscores the versatility of tetrahydroquinolines in creating potential central nervous system drug candidates (Hargitai et al., 2018).
Optimization of Selectivity and Potency
- Balancing pKa and Steric Effects : Research on 3-methyl-1,2,3,4-tetrahydroisoquinolines, related to the compound , highlights the intricate balance between steric and pKa properties in the design of selective and potent pharmacological agents (Grunewald et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The primary targets of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline are currently unknown. This compound belongs to the class of tetrahydroquinolines, which have been used in the synthesis of various bioactive compounds . .
Mode of Action
The mode of action of 7-Fluoro-8-methyl-1,2,3,4-tetrahydroquinoline is not well-studied. As a tetrahydroquinoline derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. The presence of a fluorine atom may enhance the compound’s binding affinity and selectivity towards its targets .
Biochemical Pathways
Tetrahydroquinoline derivatives have been implicated in various biological processes, but the specific pathways influenced by this compound remain to be elucidated .
Pharmacokinetics
The presence of a fluorine atom may enhance the compound’s metabolic stability and bioavailability .
特性
IUPAC Name |
7-fluoro-8-methyl-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPWLFCGPTSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


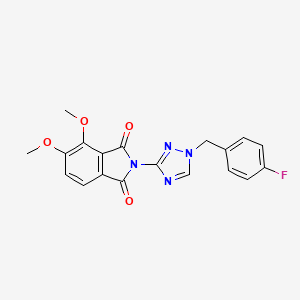
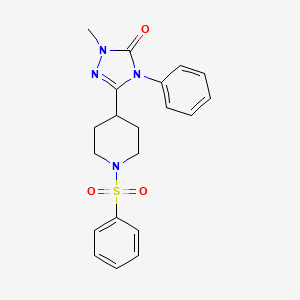
![4,7,8-Trimethyl-2,6-bis(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2428103.png)

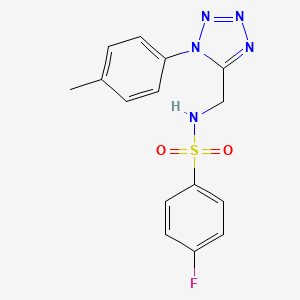
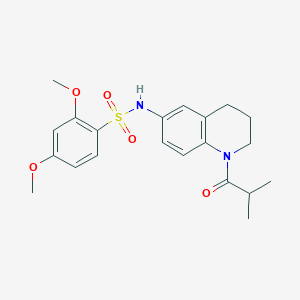
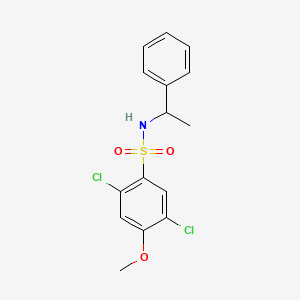
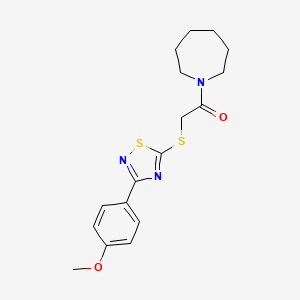
![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methylfuran-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2428113.png)
![(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one](/img/structure/B2428114.png)
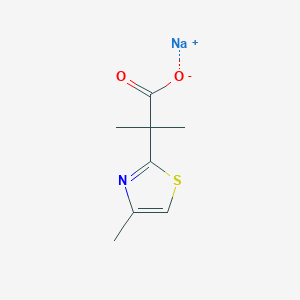
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)
